molecular formula C17H16ClNO3S2 B2690315 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 2034353-78-9

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

Cat. No.: B2690315
CAS No.: 2034353-78-9
M. Wt: 381.89
InChI Key: BYNAHCDBIHMVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chlorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be critical to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The benzo[b]thiophene moiety is known for its biological activity, and modifications can enhance its efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxamide: Similar structure but lacks the hydroxypropyl and chlorobenzenesulfonamide groups.

    2-Chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the benzo[b]thiophene and hydroxypropyl groups.

    N-(2-Hydroxypropyl)benzo[b]thiophene: Lacks the chlorobenzenesulfonamide group.

Uniqueness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzo[b]thiophene moiety enhances its potential for biological applications, while the hydroxypropyl and chlorobenzenesulfonamide groups provide sites for further chemical modifications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNAHCDBIHMVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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